Cas no 2580199-08-0 (methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate)

methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate
- EN300-27728725
- 2580199-08-0
-
- Inchi: 1S/C7H9N3O2/c1-3-10-6(8)5(4-9-10)7(11)12-2/h3-4H,1,8H2,2H3
- InChI Key: YRHFQTFRUVJCBO-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NN(C=C)C=1N)=O
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 0.9
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728725-0.05g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 0.05g |
$683.0 | 2025-03-19 | |
Enamine | EN300-27728725-0.5g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 0.5g |
$781.0 | 2025-03-19 | |
Enamine | EN300-27728725-10.0g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-19 | |
Enamine | EN300-27728725-5g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 5g |
$2360.0 | 2023-09-10 | ||
Enamine | EN300-27728725-1.0g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 1.0g |
$813.0 | 2025-03-19 | |
Enamine | EN300-27728725-5.0g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-19 | |
Enamine | EN300-27728725-0.1g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 0.1g |
$715.0 | 2025-03-19 | |
Enamine | EN300-27728725-0.25g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 0.25g |
$748.0 | 2025-03-19 | |
Enamine | EN300-27728725-2.5g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-19 | |
Enamine | EN300-27728725-1g |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate |
2580199-08-0 | 1g |
$813.0 | 2023-09-10 |
methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate Related Literature
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate
Introduction to Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate (CAS No. 2580199-08-0)
Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate (CAS No. 2580199-08-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and therapeutic potential. The presence of both amino and ethenyl functional groups in its molecular structure enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The< strong>5-amino group in the compound's name is particularly noteworthy, as it introduces a basic nitrogen atom that can participate in hydrogen bonding and coordinate with metal ions. This feature is often exploited in drug design to improve binding affinity and selectivity. Additionally, the< strong>1-ethenyl substituent contributes to the compound's ability to undergo further chemical modifications, such as cross-coupling reactions, which are essential for constructing more complex molecular architectures.
The< strong>1H-pyrazole-4-carboxylate core of Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate is a well-studied scaffold in medicinal chemistry. Pyrazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxylate group at the 4-position not only provides a site for further functionalization but also influences the compound's solubility and pharmacokinetic behavior. These characteristics make it an attractive candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on harnessing the potential of heterocyclic compounds like pyrazoles in drug discovery. The< strong>Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate molecule has been investigated for its role in synthesizing inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can modulate kinases and phosphodiesterases, which are key players in signal transduction pathways associated with cancer and neurodegenerative diseases.
The< strong>CAS No. 2580199-08-0 identifier ensures that researchers can reliably obtain and reference this compound for their experiments. Its precise chemical specification allows for standardized synthesis and characterization, facilitating reproducibility across different laboratories. This level of precision is crucial in academic and industrial research, where consistency is paramount for obtaining meaningful results.
One of the most exciting applications of Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate is in the development of antiviral agents. The pyrazole core has been found to exhibit inhibitory effects against several viral proteases and polymerases. Researchers have leveraged the< strong>5-amino and< strong>1-ethenyl functional groups to design molecules that can disrupt viral replication cycles effectively. Preliminary studies suggest that certain derivatives of this compound show promise in inhibiting RNA viruses, which include viruses responsible for diseases such as influenza and hepatitis.
The versatility of Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate also extends to its use as a building block for more complex scaffolds through combinatorial chemistry approaches. By systematically varying substituents on different positions of the pyrazole ring, chemists can generate libraries of compounds with diverse biological activities. This strategy has led to the discovery of several lead compounds that are now being optimized for clinical development.
In conclusion, Methyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate (CAS No. 2580199-08-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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